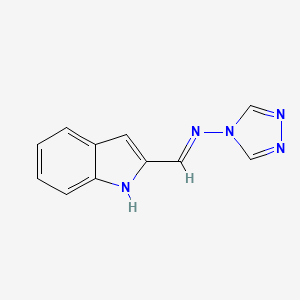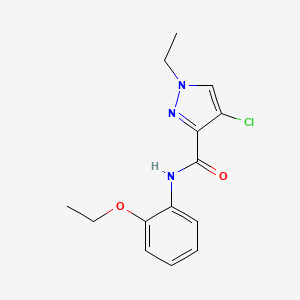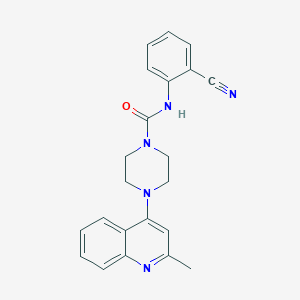
2-chloro-6-fluorobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluorobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ClFB and has a chemical formula of C15H11ClF2N2O. ClFB belongs to the family of hydrazones and has a molecular weight of 308.71 g/mol. The purpose of
作用机制
The mechanism of action of ClFB is not well understood. However, it is believed that ClFB acts as a chelating agent and forms complexes with metal ions. The metal complexes of ClFB have been shown to exhibit various biological activities, including anticancer, antibacterial, and antifungal activities.
Biochemical and Physiological Effects
ClFB has been shown to exhibit various biochemical and physiological effects. The metal complexes of ClFB have been shown to exhibit significant cytotoxicity against various cancer cell lines. The metal complexes of ClFB have also been shown to exhibit antibacterial and antifungal activities. The metal complexes of ClFB have been studied for their potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
实验室实验的优点和局限性
One of the significant advantages of ClFB is its potential applications in the synthesis of metal complexes. The metal complexes of ClFB have been shown to exhibit various biological activities, including anticancer, antibacterial, and antifungal activities. However, one of the limitations of ClFB is its toxicity. ClFB is toxic, and caution should be taken when handling this compound.
未来方向
There are various future directions for the study of ClFB. One of the significant future directions is the synthesis of new metal complexes of ClFB and their potential applications in drug delivery systems and imaging agents. The metal complexes of ClFB can also be studied for their potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Additionally, the mechanism of action of ClFB can be further studied to understand its biological activities better.
合成方法
ClFB can be synthesized using various methods, including the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. Other methods of synthesis include the reaction of 2-chloro-6-fluorobenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate and glacial acetic acid.
科学研究应用
ClFB has been extensively studied for its potential applications in scientific research. One of the significant applications of ClFB is its use as a ligand in metal complexes. The metal complexes of ClFB have been used in various fields, including catalysis, electrochemistry, and material science. The metal complexes of ClFB have also been studied for their potential applications in drug delivery systems and as imaging agents.
属性
IUPAC Name |
(3E)-3-[(E)-(2-chloro-6-fluorophenyl)methylidenehydrazinylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-11-5-3-6-12(17)10(11)8-18-20-14-9-4-1-2-7-13(9)19-15(14)21/h1-8H,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFRFWPPFBTNAU-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=C(C=CC=C3Cl)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\N=C\C3=C(C=CC=C3Cl)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)
![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)


![4-{4-[(4-methylpiperazin-1-yl)carbonyl]-5-phenyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6097862.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6097875.png)
![(3-cyclopentylpropyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6097876.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)

![7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097896.png)
![4-(2-chlorobenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B6097911.png)
![N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6097920.png)